(2S)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid (2S)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1194032-23-9
VCID: VC2703482
InChI: InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14-6-11(12,13)5-10(14,4)7(15)16/h5-6H2,1-4H3,(H,15,16)/t10-/m0/s1
SMILES: CC1(CC(CN1C(=O)OC(C)(C)C)(F)F)C(=O)O
Molecular Formula: C11H17F2NO4
Molecular Weight: 265.25 g/mol

(2S)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid

CAS No.: 1194032-23-9

VCID: VC2703482

Molecular Formula: C11H17F2NO4

Molecular Weight: 265.25 g/mol

* For research use only. Not for human or veterinary use.

(2S)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid - 1194032-23-9

Description

(2S)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid is a complex organic compound with a specific stereochemistry, indicated by the "(2S)" notation. This compound is a derivative of pyrrolidine, a five-membered ring structure, and includes a tert-butoxycarbonyl (Boc) protecting group, difluoro substituents at the 4-position, and a methyl group at the 2-position. The Boc group is commonly used in organic synthesis to protect amino groups, allowing for selective reactions without interference from the amino functionality.

Physical and Chemical Characteristics

PropertyDescription
AppearanceTypically a white solid
SolubilitySoluble in organic solvents such as dichloromethane and dimethylformamide
StabilityStable under normal conditions, but sensitive to moisture and heat
PurityOften purified by recrystallization or chromatography

Synthesis and Applications

The synthesis of (2S)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid typically involves asymmetric synthesis methods to achieve the desired stereochemistry. This compound is used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and medicinal chemistry research. Its unique structure makes it a valuable building block for creating chiral centers in drug candidates.

Research Findings

Research on this compound is focused on its utility in organic synthesis, particularly in the development of new drugs and bioactive molecules. The presence of the Boc group allows for easy deprotection under acidic conditions, revealing the amino group for further functionalization. The difluoro substituents contribute to increased lipophilicity and stability, which can be beneficial in drug design.

Comparison with Related Compounds

  • (2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid: This is the enantiomer of the (2S) form, differing only in stereochemistry. Both compounds have similar physical properties but may exhibit different biological activities due to their chiral nature .

  • (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid: This compound lacks the Boc protecting group, making it more reactive and useful in different synthetic contexts .

CAS No. 1194032-23-9
Product Name (2S)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid
Molecular Formula C11H17F2NO4
Molecular Weight 265.25 g/mol
IUPAC Name (2S)-4,4-difluoro-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14-6-11(12,13)5-10(14,4)7(15)16/h5-6H2,1-4H3,(H,15,16)/t10-/m0/s1
Standard InChIKey JWWNJDSEXLKVLH-JTQLQIEISA-N
Isomeric SMILES C[C@]1(CC(CN1C(=O)OC(C)(C)C)(F)F)C(=O)O
SMILES CC1(CC(CN1C(=O)OC(C)(C)C)(F)F)C(=O)O
Canonical SMILES CC1(CC(CN1C(=O)OC(C)(C)C)(F)F)C(=O)O
PubChem Compound 66705727
Last Modified Aug 16 2023

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